(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid
Description
(5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative characterized by a sulfamoyl group at the 5-position, a methoxy group at the 2-position, and a cyclopropyl substituent on the sulfonamide nitrogen. The boronic acid moiety enables selective binding to diols or biomolecules, making it relevant for sensor design or enzyme inhibition studies .
Properties
IUPAC Name |
[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c1-17-10-5-4-8(6-9(10)11(13)14)18(15,16)12-7-2-3-7/h4-7,12-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCCIKNCYFZGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC2CC2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Cyclopropyl Bromide Magnesium (Grignard Reagent)
- Cyclopropyl bromide is reacted with magnesium under anhydrous conditions to form cyclopropylmagnesium bromide, the key nucleophilic species for subsequent boronation.
- This step is performed under nitrogen protection to avoid moisture and oxygen interference.
Boronation with Pinacol Borate Derivative
- The Grignard reagent solution is added dropwise at room temperature to a solution of a methoxy-substituted pinacol borate in tetrahydrofuran (THF).
- The molar ratio of cyclopropylmagnesium bromide to pinacol borate is approximately 1.2:1.5.
- The reaction is stirred for 1 to 5 hours to ensure complete conversion.
Hydrolysis and Oxidation
- After completion of the boronation, 10% aqueous hydrochloric acid is added to adjust the pH to 1–3.
- An oxidizing agent is then introduced to convert the boronate intermediate to the boronic acid.
- Various oxidants have been employed successfully:
- Potassium periodate (KIO4)
- Potassium permanganate (KMnO4)
- Ceric ammonium nitrate (CAN)
- The mixture is stirred for 2 to 10 hours with monitoring by thin-layer chromatography (TLC) to confirm reaction completion.
Purification
- The organic layer is washed twice with water at 40–50 °C.
- Vacuum distillation is performed at temperatures below 40 °C and reduced pressure (~0.095 MPa).
- Heptane is added to induce crystallization.
- The product is filtered, vacuum dried at 30–40 °C, yielding the boronic acid with purity ranging from 98.0% to 99.0%.
Comparative Data of Different Oxidation Agents
| Oxidation Agent | Yield (%) | Purity (%) | Reaction Time (hours) | Notes |
|---|---|---|---|---|
| Potassium Periodate | 56.7–56.9 | 98.0–98.8 | 2–10 | Consistent high purity |
| Potassium Permanganate | 55.6 | 99.0 | 2–10 | Slightly lower yield |
| Ceric Ammonium Nitrate | 55.9 | 98.2 | 2–10 | Comparable yield and purity |
Data adapted from patent CN103044473A, 2012
Reaction Conditions Summary
| Step | Conditions |
|---|---|
| Grignard formation | Cyclopropyl bromide + Mg, nitrogen, anhydrous |
| Boronation | THF solvent, room temperature, 1–5 h stirring |
| Acidification | 10% HCl aqueous, pH 1–3 |
| Oxidation | KIO4, KMnO4, or CAN, 2–10 h stirring |
| Purification | Water washing (40–50 °C), vacuum distillation (<40 °C), heptane crystallization, drying at 30–40 °C |
Notes on Reaction Monitoring and Control
- Gas phase monitoring is used to track the progress of the Grignard addition and boronation.
- TLC is employed to confirm completion of oxidation.
- Strict temperature control during distillation and drying preserves product integrity.
- Nitrogen atmosphere is maintained during sensitive steps to prevent oxidation or moisture interference.
Additional Considerations
- The use of substituted pinacol borates (methoxy-substituted) is critical for introducing the 2-methoxyphenyl group.
- The cyclopropyl substituent on the sulfamoyl nitrogen is introduced prior to the boronation step.
- The methodology allows for scalability and reproducibility, suitable for industrial and research scale synthesis.
Summary Table of Preparation Method
| Preparation Stage | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclopropyl bromide Mg prep | Cyclopropyl bromide + Mg, N2, anhydrous | Cyclopropylmagnesium bromide |
| Boronation | Methoxy pinacol borate + THF, RT, 1–5 h | Boronate intermediate |
| Acidification & Oxidation | 10% HCl (pH 1–3) + KIO4/KMnO4/CAN, 2–10 h | Conversion to boronic acid |
| Purification | Water wash, vacuum distillation, heptane | Pure (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid |
This comprehensive preparation method is supported by patent literature and experimental data, providing a reliable and efficient route to synthesize this compound with high yield and purity. The choice of oxidizing agent offers flexibility depending on available reagents and desired reaction conditions.
No direct alternative preparation methods were found in the reviewed literature, indicating that this Grignard-picolin borate boronation route with subsequent oxidation remains the authoritative synthesis approach for this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids are known for their ability to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Boronic acids, including (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid, have been shown to exhibit anticancer properties. The compound's ability to form reversible covalent bonds with cis-diols allows it to interact specifically with various biological targets, potentially disrupting cancer cell proliferation pathways. In particular, the modification of bioactive molecules with boronic acid groups has been linked to enhanced selectivity and improved pharmacokinetic profiles .
Enzyme Inhibition
This compound acts as an inhibitor for certain enzymes, leveraging the sulfamoyl group to form hydrogen bonds that influence binding affinity. Such interactions can modulate enzymatic activity, making it a candidate for therapeutic applications against diseases where enzyme dysregulation is a factor. For example, studies have indicated that derivatives of boronic acids can effectively inhibit proteasomes, which are crucial in cancer cell survival .
Protein-Protein Interaction Studies
The unique structural features of this compound position it as a valuable probe in the study of protein-protein interactions. By attaching this compound to biomolecules that engage in specific interactions, researchers can investigate the dynamics of these processes and potentially disrupt unwanted interactions associated with disease states. This application is particularly relevant in understanding signaling pathways in cancer and other diseases.
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
this compound can serve as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules. The presence of the methoxy group may influence both the reactivity and regioselectivity during these coupling processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | Similar boronic acid structure | Enzyme inhibition |
| 3-(N-Cyclopropylsulfamoyl)phenylboronic acid | Different position of sulfamoyl group | Anticancer properties |
| 2-Methoxyphenylboronic acid | Lacks the sulfamoyl group | Less potent enzyme inhibitor |
This table highlights how variations in structure can lead to differences in biological activity and potential applications.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of boronic acids in various therapeutic contexts:
- Anticancer Research : A study indicated that boronic acid derivatives could enhance the efficacy of existing chemotherapy agents by inhibiting proteasomal degradation pathways essential for cancer cell survival .
- Inhibition Studies : Research has shown that compounds similar to (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid exhibit significant inhibitory effects on enzymes involved in metabolic pathways linked to cancer progression .
Biological Activity
(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in the context of enzyme inhibition and molecular recognition.
Boronic acids, including this compound, are recognized for their role as enzyme inhibitors. They can interact with serine proteases, kinases, and other enzymes critical in cellular signaling pathways. The mechanism typically involves the formation of a covalent bond with a hydroxyl group in the active site of the enzyme, leading to inhibition of its activity.
Enzyme Inhibition Studies
Recent studies have shown that this compound exhibits inhibitory activity against specific kinases involved in cancer progression. For instance, it has been noted to inhibit the activity of the PI3K pathway, which is crucial in tumor growth and survival.
Table 1: Inhibitory Activity Against Various Kinases
Anticancer Activity
In a study exploring the anticancer properties of boronic acids, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 20 nM, indicating its potential as an anticancer agent.
Selectivity and Toxicity
The selectivity profile of this compound was assessed through comparative studies with other boronic acids. Notably, it exhibited lower toxicity towards normal cells while maintaining efficacy against cancerous cells. This selectivity is crucial for minimizing side effects during therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
The table below highlights key structural and electronic differences between the target compound and analogs:
Key Observations :
- Sulfamoyl vs. Halogen/Cyano Groups: The sulfamoyl group in the target compound provides hydrogen-bonding capability, enhancing interactions with biological targets compared to electron-withdrawing groups like -CN or -Cl .
- Methoxy vs. Methyl : The methoxy group at the 2-position increases electron donation to the aromatic ring, lowering the boronic acid's pKa (~7–8) compared to methyl-substituted analogs (pKa ~8–9) . This makes the target compound more reactive at physiological pH (7.4) .
- Cyclopropyl vs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via metal-catalyzed borylation (e.g., rhodium- or iridium-mediated C–H activation) of precursor aryl halides or via Suzuki-Miyaura cross-coupling using pre-functionalized boronic esters . Purification often involves chromatography under mild conditions to avoid boroxin formation, as boronic acids are prone to dehydration. Silica gel pretreatment with triethylamine or using alternative stationary phases (e.g., Florisil) is recommended to prevent irreversible binding .
Q. Which spectroscopic techniques are critical for characterizing this boronic acid, and what key data should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹¹B, ¹H, and ¹³C) is essential for confirming boronic acid structure and assessing purity. For example, ¹¹B NMR typically shows a peak near δ 30 ppm for trigonal boronic acids. X-ray crystallography can resolve stereoelectronic effects of the sulfamoyl and methoxy substituents, while HPLC-MS ensures purity and monitors hydrolysis byproducts .
Q. How does the sulfamoyl group influence the reactivity of this boronic acid in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfamoyl group enhances the electrophilicity of the boronic acid, improving its reactivity in Suzuki-Miyaura couplings. However, steric hindrance from the cyclopropyl moiety may require optimized catalysts (e.g., Pd(PPh₃)₄ with elevated temperatures) or pre-activation via trifluoroborate salt formation to enhance stability .
Advanced Research Questions
Q. How can researchers resolve low yields in cross-coupling reactions involving this boronic acid, as reported in some studies?
- Methodological Answer : Incomplete conversion (e.g., <50% yield) may arise from competing protodeboronation or catalyst poisoning. Strategies include:
- Using anhydrous solvents (e.g., THF) and degassed conditions to minimize hydrolysis.
- Employing PdCl₂(dppf) or SPhos ligands to stabilize the catalytic cycle.
- Pre-forming the boronic ester (e.g., MIDA or pinacol ester) to enhance stability .
Q. What experimental approaches are suitable for analyzing the kinetic vs. thermodynamic binding properties of this boronic acid with diols?
- Methodological Answer : Stopped-flow fluorescence or UV-Vis spectroscopy can determine on/off rates (kₒₙ/kₒff) for diol binding. For instance, at physiological pH, kon values for fructose binding are typically >10³ M⁻¹s⁻¹, while glucose binds slower (~10² M⁻¹s⁻¹). Buffer composition (e.g., phosphate vs. HEPES) and pH (5.5–7.4) must be controlled to mimic biological environments .
Q. How can contradictory binding affinity data across studies be systematically addressed?
- Methodological Answer : Discrepancies often arise from solvent polarity, ionic strength, or competing equilibria (e.g., boronic acid self-condensation). Standardize assays using:
- Isothermal titration calorimetry (ITC) for direct thermodynamic measurements.
- Competitive binding studies with reference sugars (e.g., D-fructose vs. D-glucose).
- Control experiments in deuterated solvents to monitor boronic acid hydration via ¹H NMR .
Q. What strategies improve the selectivity of this boronic acid in chemosensor design for complex biological matrices?
- Methodological Answer : Modify the methoxy or sulfamoyl groups to tune electronic/steric effects. For example:
- Introduce fluorophores (e.g., dansyl or BODIPY) at the sulfamoyl nitrogen for ratiometric sensing.
- Use molecular imprinting or host-guest systems (e.g., cyclodextrins) to enhance specificity for target diols .
Q. How can synthetic challenges (e.g., multi-step routes, low yields) be mitigated during scale-up?
- Methodological Answer : Adopt flow chemistry for intermediates prone to degradation. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
